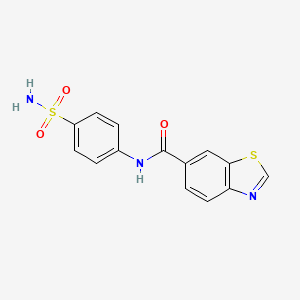

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

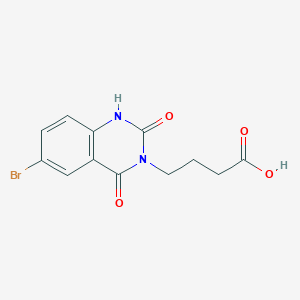

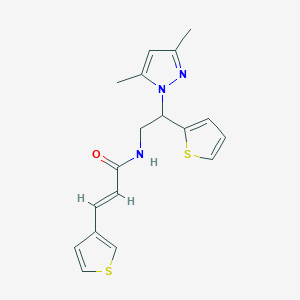

“N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” is a molecule that contains sulfonyl and amide coupling structure . It belongs to a class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities .

Synthesis Analysis

The synthesis of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” derivatives is achieved by reacting 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives using peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by the use of thin layer chromatography .Molecular Structure Analysis

The molecular structure of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” is confirmed by FT-IR, 1H NMR, and 13C -NMR spectroscopic analysis . The molecular formula is C9H12N2O3S .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide” derivatives are monitored using thin layer chromatography . The reaction involves the coupling of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives .Scientific Research Applications

- Carbonic anhydrases (CAs) are enzymes that play a crucial role in pH regulation, metabolism, and signaling processes .

- Many of these compounds exhibited better inhibition against hCA I, hCA II, and hCA VII compared to the control drug acetazolamide (AAZ) .

- Notably, MtCA2 was particularly sensitive to these inhibitors, with several compounds showing low nanomolar inhibition constants (K~I~) .

Carbonic Anhydrase Inhibition

Mechanism of Action

Target of Action

The primary target of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound’s structure, which includes a sulfamoylphenyl group, may allow it to form strong bonds with the active site of CDK2, potentially inhibiting its function .

Biochemical Pathways

The inhibition of CDK2 by N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death . Additionally, this compound may also inhibit cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade, a biochemical pathway involved in inflammation .

Pharmacokinetics

The compound’s sulfamoylphenyl group may enhance its water solubility, potentially improving its absorption and distribution within the body .

Result of Action

The inhibition of CDK2 by N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can lead to cell cycle arrest, potentially inducing apoptosis in cancer cells . Additionally, by inhibiting cPLA2α, this compound may also exhibit anti-inflammatory effects .

Action Environment

The efficacy and stability of N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by pH, temperature, and the presence of other substances in the environment

properties

IUPAC Name |

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c15-22(19,20)11-4-2-10(3-5-11)17-14(18)9-1-6-12-13(7-9)21-8-16-12/h1-8H,(H,17,18)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLPTYCFSPQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)-1,3-benzothiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)

![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)

![Ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)